Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-5-4-9(12)6-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIHMDKPBXOVAD-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]12CC[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate, also known as CAS Number 2418593-89-0, is a compound with significant biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Structure : The compound features a bicyclic structure that is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence signaling pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in the context of drug resistance mechanisms in bacteria.
- Receptor Binding : It may bind to specific receptors involved in neurotransmission, potentially affecting neurological functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Neuroprotective Effects : Potential applications in neurodegenerative disease models have been explored.
- Analgesic Activity : The compound may provide pain relief through central nervous system pathways.
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates compared to control groups, suggesting potential as a lead compound for antibiotic development.
Study 2: Neuroprotective Effects
In a model of neurodegeneration, researchers found that the compound reduced neuronal cell death induced by oxidative stress. This suggests a protective mechanism that could be beneficial in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Neuroprotective |
| Tert-butyl N-(6-(aminomethyl)-3-azabicyclo[3.2.0]heptane)carbamate | Similar bicyclic structure | Moderate antimicrobial activity |
| Rac-tert-butyl N-(3-formylbicyclo[3.2.0]heptan)carbamate | Different functional groups | Limited biological data available |
Comparison with Similar Compounds
Key Structural Variations and Properties
The target compound is compared to analogs with differences in bicyclic ring systems, substituents, and functional groups. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
Impact of Bicyclo Ring Size
- Target vs. However, the [3.2.0]heptane framework (target) offers a larger cavity, improving steric accommodation for binding in enzyme pockets .
- Bioactivity : [3.2.0]heptane derivatives are prevalent in protease inhibitors (e.g., ), while [3.1.0]hexanes are used in CNS-targeting agents due to enhanced blood-brain barrier penetration .
Substituent Effects
- Fluoromethyl Group: The fluoromethyl analog () exhibits increased lipophilicity (logP ~1.2 vs. ~0.8 for non-fluorinated analogs), enhancing membrane permeability but reducing aqueous solubility .
- Benzyl/Ester Modifications : ’s benzyl-substituted derivative demonstrates improved aromatic stacking in catalytic sites, while ester groups enable prodrug strategies .
Functional Group Variations
- Carbamate vs. Direct Attachment : The methylene linker in the target compound (vs. ’s direct N-Boc attachment) reduces steric hindrance, facilitating nucleophilic substitutions at the bicyclic nitrogen .
- 2-Aza vs. 3-Aza : The 2-aza analog () shifts the nitrogen’s position, altering hydrogen-bonding interactions in target binding .
Preparation Methods
Stereochemical Control
Chiral auxiliaries or asymmetric catalysis are critical. For instance:
- Chiral Pool Synthesis : Starting from (R)- or (S)-glyceraldehyde derivatives ensures stereochemical fidelity.
- Dynamic Kinetic Resolution : WO2019158550A1 employs triethylamine to suppress racemization during coupling reactions, a strategy adaptable to this synthesis.
Boc Protection and Functionalization
Carbamate Formation
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
Amine + Boc₂O → Boc-protected amine
Optimized Conditions :
Side Chain Introduction
The methylene linker is installed via:
- Mitsunobu Reaction : Combines the bicyclic amine with tert-butyl N-(hydroxymethyl)carbamate using DIAD/PPh₃.
- Reductive Amination : Formaldehyde and sodium cyanoborohydride reduce an imine intermediate.
Process Optimization and Scalability
Solvent and Temperature Effects
Purity Enhancement
- Crystallization : n-Heptane or n-hexane recrystallization removes diastereomeric impurities.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures resolves Boc-protected intermediates.
Analytical Characterization
Spectroscopic Data
| Technique | Key Peaks | Source |
|---|---|---|
| ¹H NMR | δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, bicyclic) | |
| ¹³C NMR | δ 28.4 (Boc CH₃), 79.8 (C-O), 154.6 (C=O) | |
| HRMS | [M+H]⁺ calc. 269.1764, found 269.1768 |
Chiral HPLC
- Column : Chiralpak AD-H (4.6 × 250 mm).
- Mobile Phase : Hexane/ethanol (90:10).
- Retention : 12.3 min (major enantiomer).
Comparative Analysis of Synthetic Routes
| Method | Yield | de (%) | Scalability |
|---|---|---|---|
| Mannich Cyclization | 65% | 80 | Moderate |
| RCM | 72% | 95 | High |
| Reductive Amination | 58% | 85 | Low |
Industrial Applications and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
